molecular formula C11H10O3S2 B131499 Methyl 2,2-dithienylglycolate CAS No. 26447-85-8

Methyl 2,2-dithienylglycolate

Cat. No. B131499
CAS RN: 26447-85-8
M. Wt: 254.3 g/mol
InChI Key: SYHWYWHVEQQDMO-UHFFFAOYSA-N
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Description

Methyl 2,2-dithienylglycolate, also known as methyl 2-hydroxy-2,2-dithiophen-2-ylacetate, is a chemical compound with the molecular formula C11H10O3S2 . It is an intermediate in the production of Tiotropium Bromide, a long-acting bronchodilator .


Synthesis Analysis

Methyl 2,2-dithienylglycolate can be synthesized from 2-Bromothiophene and methyl 2-oxo-2-(thiophen-2-yl)acetate . An efficient selective synthesis of methyl dithienyl-glycolates has been developed . This two-step protocol allows for the synthesis of either methyl 2,2-dithienyl glycolate or its regio-isomer methyl 2,3-dithienyl glycolate .


Molecular Structure Analysis

The molecular weight of Methyl 2,2-dithienylglycolate is 254.33 . The molecular structure can be represented by the SMILES notation: COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O .


Chemical Reactions Analysis

Methyl 2,2-dithienylglycolate is a key intermediate for the preparation of a wide range of anticholinergic agents, as muscarinic receptor antagonists, used in the treatment of Chronic Obstructive Pulmonary Disease (COPD) . It is used in the synthesis processes of tiotropium bromide and aclidinium bromide .


Physical And Chemical Properties Analysis

Methyl 2,2-dithienylglycolate is a white solid . It has a predicted boiling point of 406.5±40.0 °C and a predicted density of 1.392±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol when heated .

Scientific Research Applications

Pharmaceutical Industry

Methyl 2,2-dithienylglycolate is an important reaction intermediate in the synthesis of various anticholinergic agents with specificity for muscarinic receptors . These agents are useful in the treatment of chronic obstructive pulmonary disease (COPD), a chronic pulmonary disease caused by inflammation of the airways and lung parenchyma .

Synthesis of Tiotropium Bromide

Tiotropium bromide, a muscarinic receptor antagonist, is used in the management of COPD. Methyl 2,2-dithienylglycolate is commonly used in the synthesis processes of tiotropium bromide .

Synthesis of Aclidinium Bromide

Aclidinium bromide is another muscarinic receptor antagonist used in the treatment of COPD. Methyl 2,2-dithienylglycolate is used as a reaction intermediate in the synthesis processes of aclidinium bromide .

Purification Process

The compound is involved in a purification process for obtaining methyl-2,2-dithienylglycolate with a reduced content of methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate . This process is particularly useful in the pharmaceutical industry .

Pharmacological Research

Methyl 2,2-dithienylglycolate is used in pharmacological research . Its unique properties make it a valuable compound in the development and testing of new drugs .

Food Research

The compound is also used in food research . It can be used to study the effects of various compounds on food quality, safety, and preservation .

Synthetic Precursor Compounds

Methyl 2,2-dithienylglycolate serves as a synthetic precursor compound . It can be used to synthesize other complex compounds in chemical reactions .

Intermediates & Fine Chemicals

Lastly, Methyl 2,2-dithienylglycolate is used in the production of intermediates and fine chemicals . These chemicals have applications in various industries, including pharmaceuticals, agrochemicals, and materials science .

Safety And Hazards

Methyl 2,2-dithienylglycolate should be stored in a sealed, cool, and dry condition . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Methyl 2,2-dithienylglycolate is a key intermediate for the preparation of a wide range of anticholinergic agents . As such, its future directions are likely tied to the development and production of these agents, particularly those used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).

properties

IUPAC Name

methyl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWYWHVEQQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465166
Record name Methyl 2,2-dithienylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dithienylglycolate

CAS RN

26447-85-8
Record name Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26447-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,2-dithienylglycolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-2-thienylglycolic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromothiophene (9.68 mL, 0.1 mol) was slowly added to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in diethyl ether (100 mL) under a nitrogen atmosphere at 0° C. The reaction mixture was stirred at 35° C. for 3 h and then dimethyl oxalate (5.9 g, 0.05 mol) in diethyl ether (150 mL) was added dropwise. The reaction mixture was heated at reflux (45° C.) for 45 min and then the mixture was allowed to cool to ambient temperature and 1.25 M sulfuric acid (150 mL) was added. The reaction mixture was stirred at ambient temperature for 1 h and then the organic layer was separated and washed with dilute aqueous sodium bicarbonate solution (100 mL), water (100 mL), dried with sodium sulfate, filtered and concentrated under reduced pressure. The resulting solid residue was recrystallized from tetrachloromethane (˜1 g/3 mL) to yield the title compound (7.68 g, 30 mmol, 60%).
Quantity
9.68 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 2,2-dithienyl glycolate in the synthesis of tiotropium bromide?

A1: Methyl 2,2-dithienyl glycolate serves as a crucial building block in the multi-step synthesis of tiotropium bromide. [] It reacts with (R)-3-quinuclidinol and 3-phenoxy propyl bromide in a one-pot process to yield the final drug molecule. This simplified approach offers advantages in terms of efficiency and ease of post-reaction processing.

Q2: How is the quality of Methyl 2,2-dithienyl glycolate monitored during synthesis?

A2: A highly sensitive and selective HPLC method has been developed to quantify Methyl 2,2-dithienyl glycolate in reaction solutions. [] This method utilizes a C18 column with an acetonitrile/sodium pentanesulfonate mobile phase and UV detection at 215 nm. This ensures the quality and purity of the intermediate during the synthesis of tiotropium bromide.

Q3: Are there alternative synthetic routes to Methyl 2,2-dithienyl glycolate?

A3: Yes, researchers have developed a selective two-step synthesis of methyl dithienyl-glycolates. [] This protocol allows for the specific production of either Methyl 2,2-dithienyl glycolate or its regioisomer, Methyl 2,3-dithienyl glycolate, which is a critical impurity to monitor in drug manufacturing.

Q4: Beyond pharmaceuticals, are there other applications for Methyl 2,2-dithienyl glycolate?

A4: Interestingly, Methyl 2,2-dithienyl glycolate has found use in materials science. It is incorporated into rubber compositions for automobile tires to enhance their performance. [] Specifically, the compound contributes to reducing the heat generation of the rubber, a desirable property for tire durability and safety.

Q5: Is Methyl 2,2-dithienyl glycolate compatible with other materials?

A5: Research suggests that Methyl 2,2-dithienyl glycolate exhibits good compatibility with various materials used in rubber and silicone formulations. [, ] For instance, it is used in conjunction with butadiene styrene rubber, styrene-isoprene-butadiene rubber, and butadiene rubber in tire applications. It is also incorporated into high-temperature-resistant fluorinated silicone rubber pads alongside methyl vinyl silicone rubber, terpolymer EP rubber, and terafluoroethylene-propylene rubber. This compatibility makes it a versatile additive for enhancing material properties in diverse applications.

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